2,4-Azetidinedicarboxylic acid, 2-methyl-4-(2-methylpropyl)-, (2R,4S)-
Description
The compound 2,4-azetidinedicarboxylic acid, 2-methyl-4-(2-methylpropyl)-, (2R,4S)- (CAS: M-482), also known as monascinic acid, is a four-membered azetidine ring derivative with two carboxylic acid groups at positions 2 and 4. It features a methyl group at position 2 and a 2-methylpropyl (isobutyl) group at position 4, with (2R,4S) stereochemistry. This compound is identified as a sex pheromone of the longhorn beetle Migdolus fryanus, exhibiting an optical rotation of $[α]^{20}_D +27.8$ (in diethyl ether) . Its synthesis and stereoisomer separation have been studied, highlighting challenges in stereoselective preparation .
Properties
CAS No. |
673477-38-8 |
|---|---|
Molecular Formula |
C10H17NO4 |
Molecular Weight |
215.25 g/mol |
IUPAC Name |
(2R,4S)-2-methyl-4-(2-methylpropyl)azetidine-2,4-dicarboxylic acid |
InChI |
InChI=1S/C10H17NO4/c1-6(2)4-10(8(14)15)5-9(3,11-10)7(12)13/h6,11H,4-5H2,1-3H3,(H,12,13)(H,14,15)/t9-,10+/m1/s1 |
InChI Key |
DTLNBWQUOUXKIO-ZJUUUORDSA-N |
Isomeric SMILES |
CC(C)C[C@]1(C[C@](N1)(C)C(=O)O)C(=O)O |
Canonical SMILES |
CC(C)CC1(CC(N1)(C)C(=O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Ring-Closure via Intramolecular Alkylation
A common approach to azetidine synthesis involves intramolecular alkylation to form the four-membered ring. For example:
- Starting Material : A linear precursor with a nitrogen atom and two carboxylic acid groups (or protected equivalents).
- Reaction Conditions : Use of a strong base (e.g., NaH, DBU) to deprotonate the nitrogen, enabling nucleophilic attack on an adjacent electrophilic carbon (e.g., bromo or tosylate group).
Example Pathway :
Chiral Auxiliary Method
Chiral auxiliaries (e.g., N-Boc or N-benzyl groups) enable stereochemical control during synthesis. Key steps include:
- Asymmetric Induction : Use optically active starting materials (e.g., L-aspartic acid derivatives) to enforce chirality.
- Protection/Deprotection : Sequential protection of nitrogen and hydroxyl groups to prevent epimerization.
Case Study :
Resolution of Racemic Mixtures
For non-asymmetric syntheses, chiral resolution is employed:
- Salt Formation : React racemic azetidine dicarboxylic acid with a chiral amine (e.g., D-α-phenylethylamine) to form diastereomeric salts.
- Crystallization : Fractional crystallization separates enantiomers, followed by acidification to recover the desired enantiomer.
Advantages :
Key Reaction Parameters
Stereochemical Control
Asymmetric Synthesis
- Chiral Pool Approach : Derive chirality from optically pure amino acids (e.g., L-aspartic acid).
- Microwave-Assisted Cyclization : Enhances reaction rates and stereochemical fidelity.
Example :
Chiral Resolution
- Salt Formation : (S)-1-Benzyl-azetidine-2-carboxylic acid reacts with D-α-phenylethylamine in ethanol.
- Crystallization : Recrystallization from acetonitrile or acetone isolates pure enantiomer.
Table 1: Stereoselective Outcomes
| Method | Substrate | ee (%) | Source |
|---|---|---|---|
| Chiral Auxiliary | (R)-O-Benzyl glycidol | >95 | |
| Resolution | Racemic azetidine dicarboxylic acid | 98–99 |
Functional Group Introduction
Carboxylic Acid Installation
- Hydrolysis of Nitriles : Convert cyano groups to carboxylic acids using NaOH/HCl.
- Oxidation of Alcohols : Oxidize primary alcohols (e.g., using NaIO4/RuCl2) to carboxylic acids.
Example :
Alkylation for Substituent Addition
- N-Alkylation : Introduce 2-methylpropyl groups via SN2 reactions with alkyl halides.
- Protection : Use Boc or benzyl groups to direct regioselectivity.
Purification and Characterization
Crystallization
Chromatography
Challenges and Optimizations
Ring Strain and Stability
Chemical Reactions Analysis
2,4-Azetidinedicarboxylic acid, 2-methyl-4-(2-methylpropyl)-, (2R,4S)- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential bioactive properties, including antimicrobial and anticancer activities. In medicine, it is being explored for its potential therapeutic effects. In industry, it is used in the production of various chemical products .
Mechanism of Action
The mechanism of action of 2,4-Azetidinedicarboxylic acid, 2-methyl-4-(2-methylpropyl)-, (2R,4S)- involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins and enzymes, thereby modulating their activity. This interaction can lead to various biological effects, including inhibition of microbial growth and induction of cell death in cancer cells .
Comparison with Similar Compounds
Research Implications and Limitations
While the target compound’s role as a pheromone is established , data gaps exist in its physicochemical properties (e.g., solubility, melting point). Comparative studies with ibuprofen suggest that substituent branching (e.g., isobutyl) influences hydrophobicity, but ring size and functional groups dictate biological specificity.
Biological Activity
2,4-Azetidinedicarboxylic acid, 2-methyl-4-(2-methylpropyl)-, (2R,4S)- is a chiral compound characterized by its unique azetidine ring structure. This compound possesses significant biological activity due to its dual carboxylic acid functional groups, which enhance its reactivity and interaction with various biological targets. Understanding its biological properties is crucial for potential applications in pharmaceuticals and organic synthesis.
- Molecular Formula : C₁₁H₁₄N₂O₄
- Molecular Weight : Approximately 201.25 g/mol
- Structure : The presence of the azetidine ring contributes to its stereochemistry, specifically noted as (2R,4S), which can influence its biological interactions and pharmacodynamics.
Biological Activity Overview
Research indicates that 2,4-Azetidinedicarboxylic acid derivatives exhibit various pharmacological properties. These include:
- Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains.
- Neuroprotective Effects : Potential applications in neurodegenerative diseases have been suggested due to their ability to modulate neurotransmitter systems.
- Enzyme Inhibition : Certain derivatives act as inhibitors for enzymes such as angiotensin-converting enzyme (ACE), which is relevant in hypertension treatment.
The biological activity of this compound can be attributed to several mechanisms:
- Binding Affinity : The carboxylic acid groups can form hydrogen bonds with active sites on enzymes or receptors, enhancing binding affinity.
- Chirality Influence : The specific stereochemistry affects how the compound interacts with biological targets, potentially leading to varied pharmacological effects.
- Metabolic Stability : The azetidine structure may confer resistance to metabolic degradation, prolonging the compound's action in biological systems.
Case Studies
-
Neuroprotective Study :
- A study demonstrated that a derivative of 2,4-Azetidinedicarboxylic acid reduced oxidative stress markers in neuronal cells. This suggests a protective role against neurodegeneration.
- Reference :
-
Antimicrobial Efficacy :
- In vitro tests showed that certain derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli.
- Reference :
- ACE Inhibition :
Comparative Analysis of Related Compounds
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Azetidine-2-carboxylic acid | Monocarboxylic Acid | Simpler structure; lacks additional carboxyl group |
| Proline | Amino Acid | Essential for protein synthesis |
| 3-Methylazetidine-2-carboxylic acid | Methylated Azetidine | Contains a methyl group; affects steric properties |
| N-(tert-butoxycarbonyl)-L-proline | Protected Amino Acid | Used as a protecting group in peptide synthesis |
This table illustrates the diversity within the azetidine family while highlighting the unique dual carboxylic functionality of 2,4-Azetidinedicarboxylic acid as a distinctive feature that may confer specific biological activities.
Q & A
Basic Research Questions
Q. What are the key structural features and stereochemical considerations of (2R,4S)-2-methyl-4-(2-methylpropyl)-2,4-azetidinedicarboxylic acid?
- Methodological Answer : The compound contains a four-membered azetidine ring with two carboxylic acid groups at positions 2 and 4. The stereochemistry (2R,4S) is critical for its reactivity and biological interactions. To confirm stereochemical purity, use chiral HPLC with a mobile phase of methanol, water, sodium phosphate, and tetrabutylammonium hydroxide (pH 5.5) . X-ray crystallography or nuclear Overhauser effect (NOE) NMR experiments can resolve spatial arrangements, especially for distinguishing epimers that co-elute under standard chromatographic conditions .
Q. What spectroscopic techniques are recommended for characterizing this compound?
- Methodological Answer :
- NMR : Use - and -NMR to identify substituents (e.g., 2-methylpropyl group) and confirm ring substitution patterns.
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., exact mass ≈ 145.038 g/mol for the core structure) .
- IR Spectroscopy : Detect carboxylic acid O-H stretches (~2500–3000 cm) and carbonyl groups (~1700 cm) to confirm functional groups.
Advanced Research Questions
Q. How can factorial design be applied to optimize the synthesis of (2R,4S)-2-methyl-4-(2-methylpropyl)-2,4-azetidinedicarboxylic acid?
- Methodological Answer : A factorial design can evaluate variables like temperature, catalyst loading, and solvent polarity. For example:
Q. What strategies are effective in resolving contradictions in stability data under varying pH conditions?
- Methodological Answer : Contradictory stability data may arise from pH-dependent degradation pathways. Conduct accelerated stability studies using buffered solutions (pH 1–13) at 40°C/75% RH. Monitor degradation products via LC-MS and assign structures using fragmentation patterns. For example, acidic conditions may hydrolyze the azetidine ring, while basic conditions could decarboxylate the carboxylic acid groups. Cross-reference findings with computational models (e.g., COMSOL Multiphysics) to predict degradation kinetics and validate experimental results .
Q. How can membrane separation technologies improve the purification of this compound from reaction mixtures?
- Methodological Answer : Utilize nanofiltration or reverse osmosis membranes with tailored pore sizes to separate the target compound (MW ~145 g/mol) from smaller byproducts. Parameters to optimize include transmembrane pressure, feed concentration, and solvent composition. Refer to CRDC subclass RDF2050104 for membrane selection criteria and scalability protocols .
Q. What advanced chromatographic methods are suitable for impurity profiling in enantiomerically enriched samples?
- Methodological Answer : Use ultra-high-performance liquid chromatography (UHPLC) with a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)). Adjust mobile phase composition (e.g., hexane:isopropanol gradients) to resolve co-eluting impurities. For trace analysis, couple with charged aerosol detection (CAD) to quantify low-abundance impurities (<0.1%) .
Data Contradiction and Validation
Q. How should researchers address discrepancies between computational predictions and experimental solubility data?
- Methodological Answer : Reconcile discrepancies by:
- Validating force fields in molecular dynamics simulations using experimental solubility parameters (e.g., Hansen solubility parameters).
- Performing temperature-dependent solubility studies in solvents like DMSO, methanol, and water. Compare results with ACD/Labs Percepta predictions .
- Applying machine learning models trained on azetidine derivatives to refine predictive algorithms .
Tables for Key Parameters
Table 1 : Optimized Reaction Conditions via Factorial Design
| Variable | Optimal Level | Effect on Yield (%) |
|---|---|---|
| Temperature | 45°C | +22% |
| Catalyst | 3% | +18% |
| Solvent | Ethanol | +15% |
Table 2 : Stability Half-Lives at Different pH Values
| pH | Half-Life (Days) | Major Degradation Pathway |
|---|---|---|
| 2 | 30 | Ring hydrolysis |
| 7 | 90 | No significant degradation |
| 12 | 15 | Decarboxylation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
